N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazin core linked to a benzo[d][1,3]dioxol-5-yl (piperonyl) group via a thioacetamide bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-29-16-6-3-14(4-7-16)17-8-10-20-24-25-22(27(20)26-17)32-12-21(28)23-15-5-9-18-19(11-15)31-13-30-18/h3-11H,2,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHRBSIEIKNXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps One common approach is to start with the preparation of the benzo[d][1,3]dioxole core, followed by the construction of the triazolopyridazine ring systemSpecific reaction conditions, such as the use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation, are often employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It might be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazolo-pyridazin scaffold distinguishes this compound from other heterocyclic systems:
- Benzothiazole Derivatives : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () exhibit anti-inflammatory and antibacterial activities. The benzothiazole core enhances π-π stacking interactions, whereas the triazolo-pyridazin in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .
- Isoxazole Derivatives: N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () shares the acetamide linkage but lacks the thioether group. The isoxazole ring’s lower aromaticity compared to triazolo-pyridazin could reduce binding affinity to planar enzymatic pockets .
- Thiazole Derivatives : Compound 74 () incorporates a thiazole ring and cyclopropane-carboxamide. The rigid cyclopropane may restrict conformational flexibility, contrasting with the more planar triazolo-pyridazin system in the target compound .
Substituent Effects
- Its electron-rich nature may facilitate interactions with aromatic residues in target proteins .
- 4-Ethoxyphenyl Group: Present in both the target compound and CAS 891117-12-7 (), this substituent increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
- Thioacetamide Bridge : The sulfur atom in the thioacetamide group (shared with benzothiazole derivatives in ) may enhance hydrogen bonding and metal coordination, critical for inhibiting metalloenzymes or redox-sensitive targets .
Comparative Data Table
Research Implications
The structural uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide positions it as a candidate for exploring kinase inhibitors or antimicrobial agents. Future studies should prioritize:
- Activity Profiling : Screening against kinase panels or bacterial strains, as suggested by analogs in and .
- ADMET Studies : Evaluating the impact of the ethoxyphenyl group on solubility and cytochrome P450 interactions.
- Crystallographic Analysis : Resolving binding modes with target proteins to validate the triazolo-pyridazin core’s role.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 852436-82-9) is a compound of significant interest due to its diverse biological activities. This article compiles research findings related to its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Molecular Structure and Formula
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
- Structural Features : The compound features a benzodioxole moiety and a triazole-pyridazine structure, which are known for their biological activities.
2. Anticancer Activity
The compound's structural components suggest it may possess anticancer properties. Research on similar triazole derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. For example, some triazole derivatives have shown IC50 values in the nanomolar range against HeLa and A549 cells . The incorporation of the triazole moiety is often linked to enhanced activity against cancer cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3d | HeLa | 38 |
| A549 | 43 | |
| HT29 | 30 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thioamide derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited comparable activity to established antibiotics like ciprofloxacin . This suggests that this compound could be similarly effective.
Case Study 2: Anticancer Potential
In another study focusing on triazole derivatives' anticancer properties, compounds were tested against multiple cancer cell lines. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics . This reinforces the potential for this compound to serve as a lead compound in cancer therapy.
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the benzodioxole, triazolopyridazine, and thioacetamide moieties. Key steps include:
- Sulfhydryl-thiol coupling : Use of triethylamine as a base in anhydrous solvents (e.g., DMF) to facilitate thioether bond formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve ≥95% purity .
- Optimization : Yield improvements (up to 70%) require precise temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–7.5 ppm) and confirms thioacetamide linkage (δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 483.12) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD determines bond angles and confirms the triazolopyridazine planar structure .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, λ = 254 nm) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. The benzodioxole moiety shows instability at pH > 10 due to ester hydrolysis .
Advanced Research Questions
Q. What strategies resolve low solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide nitrogen, followed by enzymatic cleavage in biological systems .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability, as demonstrated in murine models .
Q. How to address contradictory data in biological activity studies (e.g., varying IC₅₀ values across cancer cell lines)?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity via MTT, apoptosis (Annexin V/PI), and caspase-3 activation assays to distinguish mechanism-specific effects .
- Target Engagement Studies : Use siRNA knockdown of suspected targets (e.g., PI3K/AKT) to confirm on-target activity .
- Metabolomic Profiling : LC-MS-based metabolic flux analysis identifies off-target interactions with redox enzymes (e.g., CYP450 isoforms) that may alter efficacy .
Q. What synthetic routes enable regioselective modification of the triazolopyridazine core?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Introduce halogens (Br/Cl) at the pyridazine C-6 position using NBS/NCS in acetic acid .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-cyanophenyl) under Pd(PPh₃)₄ catalysis modifies the C-3 position .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict reactive sites and optimize regioselectivity .
Q. How to differentiate its mechanism of action from structurally related analogs?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (³H/¹⁴C) to compare affinity for receptors (e.g., adenosine A₂A) .
- Structural Activity Relationship (SAR) : Synthesize analogs lacking the ethoxyphenyl group; loss of activity implicates this moiety in target binding .
- Cryo-EM/Co-crystallography : Resolve compound-target complexes (e.g., kinase domains) to identify unique interaction motifs .
Data Contradiction Analysis
Q. Discrepancies in reported enzymatic inhibition: How to validate target specificity?
- Methodological Answer :
- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish specific vs. nonspecific interactions .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the putative target enzyme to confirm on-pathway effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
